Cas no 22014-89-7 (Benzenemethanamine,N-(phenylmethyl)-N-propyl-)
22014-89-7 structure
Product Name:Benzenemethanamine,N-(phenylmethyl)-N-propyl-
CAS No:22014-89-7
MF:C17H21N
MW:239.35534453392
CID:250386
PubChem ID:10840212
Update Time:2025-04-19
Benzenemethanamine,N-(phenylmethyl)-N-propyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine,N-(phenylmethyl)-N-propyl-
- Dibenzylamine,N-propyl- (6CI,8CI)
- N,N-DIBENZYL –N-PROPYL AMINE
- N,N-dibenzylpropan-1-amine
- 22014-89-7
- N,N-DIBENZYL CN-PROPYLAMINE
- N,N-Dibenzyl N-propyl amine
- AKOS015964279
- SCHEMBL8240347
- N,N-Dibenzyl -n-propyl amine
- DTXSID90445587
-
- Inchi: 1S/C17H21N/c1-2-13-18(14-16-9-5-3-6-10-16)15-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3
- InChI Key: UUCKZASIGJZKDT-UHFFFAOYSA-N
- SMILES: N(CC1C=CC=CC=1)(CC1C=CC=CC=1)CCC
Computed Properties
- Exact Mass: 239.16753
- Monoisotopic Mass: 239.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24
Benzenemethanamine,N-(phenylmethyl)-N-propyl- Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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